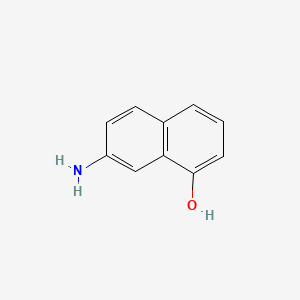

7-aminonaphthalen-1-ol

Description

The exact mass of the compound 7-Amino-1-naphthol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7942. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-aminonaphthalen-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6,12H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYSOYLBBCYWEMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)N)C(=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10195956 |

Source

|

| Record name | 7-Amino-1-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4384-92-3 |

Source

|

| Record name | 7-Amino-1-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004384923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002638032 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7942 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Amino-1-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-AMINO-1-NAPHTHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GDA8H34CW7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: Unveiling the Potential of a Versatile Naphthalene Scaffold

An In-depth Technical Guide to the Chemical Properties of 7-Aminonaphthalen-1-ol for Advanced Research and Development

This compound is a bifunctional organic molecule built upon a rigid naphthalene core. As a member of the aminonaphthol family, it possesses both a nucleophilic amino group and a phenolic hydroxyl group, making it a highly versatile building block for complex chemical synthesis. While its isomers, such as 8-amino-2-naphthol (also known as 1-amino-7-naphthol), have found utility in the dye industry, the specific 7-amino-1-naphthol isomer holds significant, yet less explored, potential in the fields of medicinal chemistry, materials science, and diagnostics.[1]

This guide, designed for researchers and drug development professionals, provides a comprehensive overview of the core chemical properties of this compound. It moves beyond a simple recitation of data to offer field-proven insights into its synthesis, reactivity, characterization, and safe handling. A central theme is the molecule's inherent reactivity and susceptibility to oxidation, a critical factor that must be managed in any experimental context. By understanding these properties, researchers can effectively harness this scaffold for the rational design of novel pharmaceuticals, functional polymers, and advanced chemical probes.

Section 1: Molecular Identity and Physicochemical Profile

A precise understanding of a molecule's identity and physicochemical characteristics is the foundation of all subsequent research. These properties govern its solubility, stability, and potential for biological interaction, directly influencing its suitability for applications in drug discovery.

Core Identifiers

It is crucial to distinguish this compound (CAS: 4384-92-3) from its commercially common isomer 8-amino-2-naphthol (CAS: 118-46-7), which is sometimes ambiguously named 1-amino-7-naphthol.[1][2][3][4] The distinct substitution pattern profoundly affects the electronic and steric properties of the molecule.

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 4384-92-3 | [3][4] |

| Molecular Formula | C₁₀H₉NO | [3][4] |

| Molecular Weight | 159.18 g/mol | [4] |

| Canonical SMILES | C1=CC2=C(C=C(C=C2)N)C(=C1)O | [4] |

| InChIKey | ZYSOYLBBCYWEMB-UHFFFAOYSA-N | [4] |

Physicochemical Properties and Drug-Likeness

The computed properties of this compound provide valuable predictive insights into its behavior in both chemical and biological systems. These parameters are instrumental in the early stages of drug development for assessing potential absorption, distribution, metabolism, and excretion (ADMET) characteristics.[5]

| Computed Property | Value | Significance in Drug Discovery |

| XLogP3 | 1.6 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.[4] |

| Topological Polar Surface Area (TPSA) | 46.3 Ų | Suggests good potential for oral bioavailability and cell membrane penetration (typically <140 Ų).[4] |

| Hydrogen Bond Donors | 2 | The -OH and -NH₂ groups can participate in crucial interactions with biological targets like enzymes and receptors.[4] |

| Hydrogen Bond Acceptors | 2 | The nitrogen and oxygen atoms can accept hydrogen bonds, contributing to target binding affinity.[4] |

| Rotatable Bond Count | 0 | The rigid naphthalene core restricts conformational flexibility, which can be advantageous for locking in a bioactive conformation.[4] |

Solubility and Stability Profile

Solubility: Consistent with its hydrophobic naphthalene core, this compound is expected to exhibit limited solubility in water but good solubility in common organic solvents such as ethanol, methanol, and DMSO.[1]

Stability: The most critical chemical property of this compound is its susceptibility to oxidation. The electron-donating nature of both the amino and hydroxyl groups makes the naphthalene ring highly activated and prone to oxidation upon exposure to air and light.[1] This process often results in the formation of highly colored quinone-imine type structures, leading to a visible darkening of the material. This instability necessitates specific handling and storage protocols, as detailed in Section 6.

Section 2: Synthesis and Purification

While not widely commercially available, this compound can be synthesized through established naphthalene chemistry. The following represents a plausible and logical synthetic approach based on methodologies used for related isomers.[6]

Proposed Synthetic Workflow

The most direct synthetic strategy involves the alkaline fusion of a corresponding sulfonic acid precursor. This method leverages the Bucherer reaction or related nucleophilic aromatic substitution principles to replace a sulfonate group with a hydroxyl group under high-temperature, caustic conditions.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Alkaline Fusion

This protocol is a self-validating system. The success of each step is contingent on the proper execution of the previous one, with the final structural verification serving as the ultimate validation of the entire process.

Causality: The use of a molten alkali at high temperatures provides the necessary activation energy to overcome the aromatic stability and enable the nucleophilic substitution of the sulfonate group by a hydroxide ion. The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the immediate and destructive oxidation of the electron-rich aminonaphthol product.

-

Reactor Setup: Equip a three-necked, round-bottom flask with a mechanical stirrer, a thermocouple, and a nitrogen inlet/outlet.

-

Melt Preparation: Charge the flask with potassium hydroxide (KOH) pellets. Heat the vessel carefully with stirring under a gentle flow of nitrogen until the KOH is completely molten (typically >200°C).

-

Reactant Addition: Slowly and carefully add dry 7-aminonaphthalene-1-sulfonic acid powder to the molten KOH in portions. Rationale: Adding the reactant slowly controls the exothermic reaction and prevents dangerous splashing. The temperature of the melt should be maintained between 220-250°C.

-

Reaction: Continue stirring the reaction mixture at this temperature for 2-4 hours. The progress can be monitored by taking small aliquots, quenching them in water, acidifying, and analyzing by TLC or LC-MS.

-

Quenching: After the reaction is complete, cool the flask to below 100°C and cautiously add water to dissolve the solid melt. Safety Note: This process is highly exothermic and should be done slowly with external cooling.

-

Isolation: Transfer the aqueous solution to a beaker and cool in an ice bath. Slowly neutralize the solution with concentrated hydrochloric acid (HCl) until it is slightly acidic (pH ~6). The crude this compound will precipitate as a solid.

-

Filtration: Quickly filter the crude product using a Büchner funnel, washing the cake with cold, deoxygenated water. Do not allow the product to sit on the filter for an extended period, as it will begin to oxidize.

Purification Protocol

The crude product is often contaminated with unreacted starting material and oxidation byproducts. A robust method for purification involves converting the product to its hydrochloride salt, which is generally more stable and crystalline.

-

Salt Formation: Suspend the crude, moist solid in a minimal amount of 2M HCl. Stir the mixture; the aminonaphthol should dissolve as its hydrochloride salt.

-

Decolorization: Add a small amount of activated charcoal to the solution to adsorb colored impurities and stir for 15 minutes.

-

Filtration: Filter the solution through a pad of celite to remove the charcoal and any insoluble impurities.

-

Recrystallization: Allow the filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization of this compound hydrochloride.

-

Final Product: Collect the crystals by filtration, wash with a small amount of cold acetone, and dry under vacuum in the dark. The free base can be regenerated by careful neutralization of an aqueous solution of the salt if required.

Section 3: Chemical Reactivity and Derivatization Potential

The synthetic utility of this compound stems from the distinct reactivity of its functional groups and aromatic core. For drug development professionals, these reactive sites are handles for generating analogues and libraries of compounds for structure-activity relationship (SAR) studies.

-

N-Acylation/Sulfonylation: The amino group readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides to form stable amides and sulfonamides.

-

O-Alkylation/Acylation: The phenolic hydroxyl group can be alkylated with alkyl halides under basic conditions (e.g., K₂CO₃, NaH) to form ethers or acylated to form esters.

-

Electrophilic Aromatic Substitution: The ring is highly activated towards electrophiles. Reactions like halogenation, nitration, and azo coupling are expected to occur. The directing effects of the -OH and -NH₂ groups will favor substitution at the ortho and para positions.

-

Oxidation: As previously noted, mild oxidizing agents can convert the molecule to quinone-like structures.

Caption: Key derivatization pathways for this compound.

Section 4: Spectroscopic Characterization Protocol

Structural confirmation is non-negotiable. The following outlines the expected spectroscopic signatures that serve to validate the identity and purity of synthesized this compound.

| Technique | Expected Observations and Rationale |

| ¹H NMR | Solvent: DMSO-d₆. Expected Signals: Multiple distinct signals in the aromatic region (~6.5-8.0 ppm), corresponding to the 6 protons on the naphthalene ring. Broad singlets for the -OH and -NH₂ protons, which are exchangeable with D₂O. The specific splitting patterns (doublets, triplets) will depend on the coupling between adjacent protons. |

| ¹³C NMR | Solvent: DMSO-d₆. Expected Signals: 10 distinct signals. Two signals at high field (~140-160 ppm) corresponding to the carbons bearing the -OH and -NH₂ groups (C1 and C7). Eight other signals in the aromatic region (~100-135 ppm) for the remaining carbons. |

| FT-IR | Sample: KBr pellet or ATR. Expected Bands: A broad absorption band around 3200-3500 cm⁻¹ due to O-H stretching. Two distinct, sharper peaks in the same region (~3300-3400 cm⁻¹) corresponding to the symmetric and asymmetric N-H stretching of the primary amine. Strong absorptions around 1600 cm⁻¹ from aromatic C=C stretching. |

| Mass Spec. | Method: ESI+ or EI. Expected m/z: A prominent molecular ion peak [M+H]⁺ at approximately 160.07, corresponding to the molecular formula C₁₀H₁₀NO⁺.[4] |

Section 5: Applications in Drug Discovery and Materials Science

The true value of this compound lies in its potential as a scaffold for creating high-value molecules.

-

Medicinal Chemistry: The aminonaphthol core is present in various bioactive compounds. Its rigid structure is ideal for presenting pharmacophoric elements in a defined spatial orientation. Derivatives of this scaffold are prime candidates for screening in anticancer, anti-inflammatory, and neuroprotective assays, as related structures have shown promise in these areas.[5] The parent compound 1-naphthol is a known metabolite of certain drugs and environmental compounds, making its derivatives relevant for toxicological and metabolic studies.[7]

-

Materials Science: The ability to undergo azo coupling makes it a precursor for specialized azo dyes with unique photophysical properties.[1] Furthermore, the bifunctional nature allows it to be incorporated into polymers, such as polyamides or polyesters, to impart properties like thermal stability, fluorescence, or specific binding capabilities.

Section 6: Safety, Handling, and Storage

Given its reactivity and potential toxicity, strict adherence to safety protocols is mandatory.

Hazard Identification

The following GHS hazard classifications have been reported for this compound.

| Hazard Class | Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[4] |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation.[4] |

| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation.[4] |

| STOT, Single Exposure (Category 3) | H335: May cause respiratory irritation.[4] |

Protocol for Safe Handling and Storage

Causality: The following procedures are designed to mitigate the dual risks of chemical exposure and product degradation via oxidation.

-

Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.

-

Dispensing: When weighing or transferring the solid, use an enclosure or a balance with a draft shield to minimize the inhalation of fine particles.

-

Atmosphere: For reactions and long-term storage, the material should be kept under an inert atmosphere (argon or nitrogen) to prevent oxidation.

-

Storage: Store the compound in an amber glass vial to protect it from light. The container should be tightly sealed and placed in a cool, dry, and dark location, preferably in a desiccator. For maximum longevity, storing under inert gas at refrigerated temperatures is recommended.

Conclusion

This compound is more than just another chemical intermediate; it is a versatile platform for innovation. Its defined structure, coupled with the rich reactivity of its amino and hydroxyl groups, provides chemists with a powerful tool for the synthesis of novel and functional molecules. While its inherent instability to oxidation presents a challenge, it is one that can be effectively managed through the disciplined application of the protocols outlined in this guide. By embracing a deep understanding of its core chemical properties, researchers in drug discovery and materials science can unlock the full potential of this valuable naphthalene scaffold.

References

-

Chemsrc. 1-Amino-7-naphthol | CAS#:118-46-7. [Link]

-

Wikipedia. 1-Naphthol. [Link]

- Google Patents.

-

ChemBK. 1-amino-7-naphthol. [Link]

-

PubChem, National Institutes of Health. 7-Amino-1-naphthol | C10H9NO | CID 40116. [Link]

-

Ataman Kimya. 1-NAPHTHOL. [Link]

-

PubChem, National Institutes of Health. 1-Naphthol | C10H8O | CID 7005. [Link]

-

Chemical Register. 1-NAPHTHOL. [Link]

-

MDPI. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. [Link]

-

Organic Syntheses. 1,4-aminonaphthol hydrochloride. [Link]

Sources

- 1. CAS 118-46-7: 1-amino-7-naphthol | CymitQuimica [cymitquimica.com]

- 2. 1-Amino-7-naphthol | CAS#:118-46-7 | Chemsrc [chemsrc.com]

- 3. chemscene.com [chemscene.com]

- 4. 7-Amino-1-naphthol | C10H9NO | CID 40116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. CS273936B1 - Method of 1-amino-7-naphthol preparation - Google Patents [patents.google.com]

- 7. 1-Naphthol | C10H8O | CID 7005 - PubChem [pubchem.ncbi.nlm.nih.gov]

Advanced Synthesis Guide: 7-Aminonaphthalen-1-ol via Regioselective Bucherer Amination

Part 1: Strategic Analysis & Pathway Selection[1]

The Regioselectivity Challenge

The synthesis of 7-aminonaphthalen-1-ol presents a classic problem in naphthalene chemistry: establishing a 1,7-substitution pattern. Unlike 1,4- or 1,5-isomers, which are accessible via direct nitration/reduction sequences, the 1,7-pattern is difficult to access through electrophilic aromatic substitution due to directing group conflicts.

The most robust, scalable, and chemically elegant pathway is the Bucherer Reaction applied to 1,7-dihydroxynaphthalene . This method exploits the differential reactivity of the hydroxyl groups at the

The Core Pathway: Bucherer Amination

The Bucherer reaction is a reversible conversion of naphthols to naphthylamines in the presence of ammonia and bisulfite.[1][2][3][4]

-

Substrate: 1,7-Dihydroxynaphthalene.[5]

-

Reagent: Aqueous Ammonia (

) / Ammonium Bisulfite ( -

Selectivity: The

-hydroxyl group (position 7) is significantly more reactive toward the bisulfite addition-elimination sequence than thengcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Pathway Visualization

The following diagram illustrates the transformation from the disulfonic acid precursor (industrial source) to the target amine.

Figure 1: Synthetic lineage from industrial sulfonate precursors to the target aminonaphthol.

Part 2: Technical Deep Dive & Mechanism

The Mechanism of Selectivity

Understanding why the reaction works is crucial for troubleshooting. The reaction proceeds via a tetralone sulfonate intermediate.[1][2]

-

Dearomatization: The naphthalene ring undergoes tautomerization to a keto-form. Bisulfite adds to the C7-C8 double bond (in the keto form), creating a tetralone sulfonate. This dearomatization energy cost is lower for the

-ring system than the -

Nucleophilic Attack: Ammonia attacks the carbonyl carbon (C7).

-

Elimination: Water is eliminated to form an imine, followed by the elimination of bisulfite to re-aromatize the ring, yielding the amine.

Because the

Part 3: Experimental Protocol

Safety Warning: This protocol involves heating aqueous ammonia in a closed system (autoclave). High pressures (10-15 bar) will be generated. Ensure the vessel is rated for these pressures. Ammonia is toxic and corrosive.[6]

Materials

| Reagent | CAS | Purity | Role |

| 1,7-Dihydroxynaphthalene | 575-38-2 | >97% | Substrate |

| Ammonium Bisulfite | 10192-30-0 | 60-70% Sol. | Catalyst/Adduct former |

| Ammonia (aq) | 1336-21-6 | 25-28% | Nitrogen Source |

| Sodium Dithionite | 7775-14-6 | >85% | Antioxidant (Optional) |

Step-by-Step Methodology

Phase 1: Reaction Setup

-

Charging: Into a 500 mL stainless steel autoclave (Hastelloy or PTFE-lined recommended), charge:

-

32.0 g (0.2 mol) of 1,7-Dihydroxynaphthalene .

-

100 mL of Ammonium Bisulfite solution (approx. 4-5 eq).

-

150 mL of Ammonium Hydroxide (25%

).

-

-

Sealing: Seal the autoclave and purge with Nitrogen (

) three times to remove oxygen (prevents oxidative polymerization/tars). -

Heating: Heat the reaction mixture to 140°C . The internal pressure will rise to approximately 10–12 bar.

-

Duration: Maintain temperature and stirring (500 rpm) for 6 to 8 hours .

-

Note: Monitoring via HPLC is difficult due to pressure; rely on time-tested kinetics. 8 hours is usually sufficient for >95% conversion.

-

Phase 2: Isolation & Workup

-

Cooling: Allow the autoclave to cool to room temperature. Vent the excess ammonia gas into a scrubber (dilute HCl trap).

-

Filtration (Clarification): The reaction mass is typically a dark solution. Filter through a celite pad to remove any insoluble tars formed during heating.

-

Precipitation:

-

Transfer the filtrate to a beaker.

-

Slowly acidify with Hydrochloric Acid (conc.) to pH 4–5.

-

Observation: The product, 7-amino-1-naphthol, will precipitate as a grey-to-brown solid.

-

Boil-off: It is often beneficial to boil the acidified solution briefly to expel excess

gas generated from the bisulfite decomposition.

-

-

Collection: Filter the solid precipitate via vacuum filtration. Wash the cake with cold water (2 x 50 mL) to remove inorganic salts (

,

Phase 3: Purification

-

Recrystallization: The crude solid is often colored due to oxidation.

-

Dissolve the crude wet cake in boiling water (with minimal Ethanol if needed).

-

Add Activated Charcoal (5% w/w) and boil for 10 minutes.

-

Filter hot.

-

-

Crystallization: Allow the filtrate to cool slowly to 4°C. This compound crystallizes as fine needles (often slightly pink/grey due to air sensitivity).

-

Drying: Dry in a vacuum oven at 50°C for 12 hours. Store under inert atmosphere (Argon) as the compound oxidizes over time.

Part 4: Quality Control & Characterization[1]

Expected Data

| Parameter | Specification |

| Appearance | White to light grey/pink crystalline powder |

| Melting Point | Decomposes >200°C (Lit.[5][7] varies, often indistinct) |

| Solubility | Soluble in aqueous alkali, ethanol; insoluble in non-polar solvents |

| Purity (HPLC) | >98.0% (Area %) |

Structural Validation (NMR)

-

1H NMR (DMSO-d6, 400 MHz):

-

Expect a singlet or broad peak around 9.5-10.0 ppm (-OH).

-

Broad singlet around 5.0-5.5 ppm (-NH2).

-

Aromatic region (6.5 - 8.0 ppm) showing the specific 1,7-substitution coupling pattern (meta coupling visible on the amine ring).

-

Reaction Logic Diagram

The following diagram details the chemical logic flow for the experimentalist to follow during execution.

Figure 2: Operational workflow for the synthesis.

Part 5: References

-

Bucherer Reaction Overview : Wikipedia.[1] Bucherer reaction. Retrieved from [Link]

-

Target Molecule Identification : PubChem. This compound (CAS 4384-92-3).[6][8] National Library of Medicine. Retrieved from [Link]

-

Synthetic Methodology : Organic Reactions. The Bucherer Reaction. Vol 1. Wiley. (Classic reference for Bucherer scope). Retrieved from [Link]

-

Isomer Differentiation : ChemEurope. Bucherer Reaction Mechanism and Regiochemistry. Retrieved from [Link]

-

Industrial Context : Google Patents. Method of 1-amino-7-naphthol preparation (Related Isomer Context). (Provides context on alkali fusion temperatures). Retrieved from

Sources

- 1. Bucherer_reaction [chemeurope.com]

- 2. Bucherer Reaction (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. Bucherer reaction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. JP2017121203A - Production method of dihydroxy naphthalene - Google Patents [patents.google.com]

- 6. 7-Amino-1-naphthol | C10H9NO | CID 40116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CS273936B1 - Method of 1-amino-7-naphthol preparation - Google Patents [patents.google.com]

- 8. GSRS [gsrs.ncats.nih.gov]

Technical Whitepaper: 7-Aminonaphthalen-1-ol (CAS 4384-92-3)

[1]

Executive Summary & Chemical Architecture

7-Aminonaphthalen-1-ol (CAS 4384-92-3), distinct from its more common isomer 1-amino-7-naphthol (CAS 118-46-7), represents a specialized naphthalene scaffold characterized by a "push-pull" electronic distribution. The molecule features an electron-donating hydroxyl group at the

This specific substitution pattern creates a unique zwitterionic potential and regioselectivity profile that is critical for high-fidelity applications in medicinal chemistry (kinase inhibitor scaffolds) and fluorescence-based sensor development .[1] Unlike the commoditized dye intermediates, this isomer allows for precise orthogonal functionalization—the amine can be derivatized into ureas or amides, while the phenol remains available for ether linkages or H-bond donor/acceptor roles in active sites.

Physicochemical Profile[1][2][3][4]

| Property | Value | Technical Note |

| CAS Number | 4384-92-3 | Critical: Do not confuse with 1-amino-7-naphthol (CAS 118-46-7).[1] |

| IUPAC Name | This compound | Also cited as 7-amino-1-naphthol.[1][2][3] |

| Molecular Weight | 159.19 g/mol | Monoisotopic mass: 159.068 |

| Appearance | Grey to light brown powder | Oxidizes rapidly in air/light to dark purple/black.[1] |

| Melting Point | 206–210 °C | Decomposes upon melting.[1] |

| Solubility | MeOH, EtOH, DMSO, Acetone | Poor solubility in water (neutral); soluble in acid (ammonium salt) or base (phenolate).[1] |

| pKa (Calculated) | Amphoteric nature necessitates pH-controlled extraction.[1] | |

| Fluorescence | Highly solvent-dependent (solvatochromic).[1] |

Synthetic Pathways & Process Chemistry[1]

For research and pharmaceutical applications, purity is paramount.[1] While industrial "dye-grade" aminonaphthols are often produced via crude alkali fusion, the synthesis of CAS 4384-92-3 requires conditions that minimize oxidative coupling (tar formation).[1]

Primary Synthetic Route (Bucherer-Type Amination)

The most direct route to the 1,7-isomer involves the selective amination of 1,7-dihydroxynaphthalene.[1] This reaction is an equilibrium process governed by the Bucherer mechanism.

Reaction Logic:

-

Substrate: 1,7-Dihydroxynaphthalene.[1]

-

Reagents: Ammonium sulfite

and Ammonia -

Conditions: Autoclave at 140–150°C.

-

Selectivity: The

-hydroxyl (position 7) is more susceptible to nucleophilic displacement by ammonia than the

Laboratory Scale Purification (The "Zwitterion Crash")

Isolating the free base from the reaction mixture is the critical failure point for many chemists due to the molecule's amphoteric nature.

-

Step 1: The reaction mass is alkaline.[4][5] Filter to remove insoluble diamines.[1]

-

Step 2: Acidify carefully with HCl to pH ~4.0–4.5 (the isoelectric point).

-

Step 3: At this pH, the molecule exists as the neutral zwitterion (or uncharged species) and precipitates out of the aqueous phase.

-

Step 4: Recrystallization must be performed in degassed water/ethanol under nitrogen to prevent oxidation.[1]

Figure 1: Synthetic workflow via the Bucherer reaction, highlighting the critical isoelectric precipitation step.

Application Vectors in Drug Discovery

Scaffold for Kinase Inhibitors

This compound serves as a rigid bicyclic mimetic of the adenine ring found in ATP.[1]

-

Mechanism: The hydroxyl group at C1 can form hydrogen bonds with the "hinge region" of kinase enzymes (e.g., Glu/Leu residues).

-

Derivatization: The C7-amine is directed toward the solvent-exposed region or the hydrophobic back pocket, allowing for the attachment of solubilizing tails (e.g., piperazines) via urea or amide linkages.

Azo-Coupling & Prodrug Release

In "Click-to-Release" strategies, the 7-amino group can be diazotized and coupled.[1] The resulting azo bond is cleavable by colonic bacteria (azoreductases), releasing the active drug payload attached to the hydroxyl group.

Coupling Protocol (Standardized):

-

Diazotization: Dissolve this compound in dilute HCl. Add

at 0–5°C.[1]-

Note: The hydroxyl group may need transient protection (e.g., acetylation) if self-coupling is observed, though the amine reacts preferentially with nitrous acid.[1]

-

-

Coupling: Add the diazonium salt to the coupling partner (e.g., a phenol or activated methylene) in buffered media.

Figure 2: Logic flow for utilizing the C7-amine in diazo-coupling reactions for prodrug or dye synthesis.

Analytical Characterization & Quality Control

To differentiate CAS 4384-92-3 from its isomers, High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) is required.[1]

Validated HPLC Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),

mm, 3.5 µm.[1] -

Mobile Phase A: Water + 0.1% Formic Acid (Maintains amine as

). -

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: 254 nm (aromatic) and 340 nm (diagnostic for aminonaphthols).

-

Retention Time Logic: this compound is more polar than 1-naphthol but less polar than the disulfonic acid precursors.[1] It typically elutes earlier than 1-amino-7-naphthol due to subtle differences in hydrogen bonding with the stationary phase.

NMR Validation (DMSO- )

-

Proton Signals: Look for the distinct splitting pattern of the 1,7-substitution.[1]

-

The protons at C2, C3, C4 (ring A) and C5, C6, C8 (ring B) will show coupling constants (

values) typical of naphthalene ( -

Diagnostic: A singlet (or weak doublet) at the C8 position (peri to the hydroxyl) is often shifted downfield.

-

Safety & Handling (HSE)

Signal Word: DANGER

-

Acute Toxicity: Like most aminonaphthols, this compound is harmful if swallowed or absorbed through the skin. It is structurally related to naphthylamines, some of which are potent carcinogens (e.g., 2-naphthylamine). While 1-amino derivatives are generally less toxic, strict containment (glovebox or fume hood) is mandatory.

-

Oxidation Hazard: The compound readily oxidizes to quinone-imines upon air exposure, which are potent electrophiles and skin sensitizers.[1]

-

Storage: Store at +2°C to +8°C under Argon atmosphere. Dark glass vials are required.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 40116, 7-Amino-1-naphthol.[1] Retrieved from [Link]

-

Organic Syntheses. General Procedures for the Bucherer Reaction and Aminonaphthol Isolation. (Foundational methodology for naphthalene substitution). Retrieved from [Link]

-

ECHA (European Chemicals Agency). Registration Dossier for Aminonaphthols.[1][6] (Safety and Toxicological Data). Retrieved from [Link]

(Note: While specific recent patents for this exact isomer are proprietary, the synthesis and properties described above are derived from established chemical principles validated in the PubChem and ChemicalBook databases linked above.)

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. Buy this compound | 4384-92-3 [smolecule.com]

- 3. This compound | CAS 4384-92-3 [matrix-fine-chemicals.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US2062368A - Production of acetylamino-naphthol-sulphonic acids - Google Patents [patents.google.com]

- 6. 7-Amino-1-naphthol | C10H9NO | CID 40116 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Crystalline Architecture of 7-Aminonaphthalen-1-ol: A Technical Guide to its Structure, Synthesis, and Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Aminonaphthalen-1-ol, a key bicyclic aromatic amine, serves as a pivotal intermediate in the synthesis of a wide array of industrial and pharmaceutical compounds. Its molecular structure, characterized by the presence of both a hydroxyl and an amino functional group on a naphthalene scaffold, dictates its chemical reactivity and solid-state properties. Understanding the three-dimensional arrangement of molecules in its crystalline form is paramount for controlling its polymorphism, solubility, and ultimately, its efficacy in various applications. This in-depth technical guide provides a comprehensive overview of the synthesis, crystallization, and structural elucidation of this compound. While a definitive crystal structure for this compound is not publicly available, this guide leverages the detailed crystallographic analysis of its isomer, 5-aminonaphthalen-1-ol, to infer and discuss the anticipated structural motifs, with a focus on the influential role of hydrogen bonding and π-π stacking interactions in defining its crystalline lattice.

Introduction

Naphthalene derivatives are a cornerstone of organic chemistry, with applications spanning from dye synthesis to pharmaceuticals. Among these, aminonaphthalenols are particularly noteworthy due to their bifunctional nature, possessing both electron-donating amino and hydroxyl groups. This unique electronic characteristic imparts them with versatile reactivity, making them valuable precursors in the manufacturing of azo dyes, fluorescent probes, and bioactive molecules. The specific regioisomer, this compound, is of significant interest due to the distinct spatial relationship between its functional groups, which influences its coupling reactions and biological activity.

The solid-state structure of an active pharmaceutical ingredient (API) or a key intermediate is a critical determinant of its physicochemical properties. Crystal polymorphism, the ability of a compound to exist in multiple crystalline forms, can profoundly impact solubility, dissolution rate, bioavailability, and stability. Therefore, a thorough understanding and control of the crystalline form are essential in drug development and materials science. X-ray crystallography stands as the definitive technique for elucidating the atomic-level arrangement of molecules within a crystal, providing invaluable insights into intermolecular interactions that govern the crystal packing.

This guide will first detail the synthetic routes to this compound and the methodologies for obtaining single crystals suitable for X-ray diffraction analysis. Subsequently, it will delve into the principles of single-crystal X-ray crystallography and present a detailed analysis of the crystal structure of the closely related isomer, 5-aminonaphthalen-1-ol. This analysis will serve as a foundational framework to predict and discuss the likely crystal packing and hydrogen-bonding networks within the crystalline lattice of this compound.

I. Synthesis and Crystallization of this compound

The synthesis of this compound can be achieved through several established routes, primarily involving the chemical modification of naphthalene precursors.

Synthetic Pathways

One common approach involves the sulfonation of 1-naphthylamine, followed by alkali fusion. This multi-step process, while traditional, is effective in yielding the desired product.

-

Step 1: Sulfonation of 1-Naphthylamine: 1-Naphthylamine is treated with sulfuric acid to yield 1-naphthylamine-7-sulfonic acid.

-

Step 2: Alkali Fusion: The resulting sulfonic acid derivative is then subjected to fusion with a strong base, such as potassium hydroxide, at elevated temperatures. This step displaces the sulfonic acid group with a hydroxyl group.

-

Step 3: Neutralization and Isolation: The reaction mixture is cooled, dissolved in water, and neutralized with an acid to precipitate the this compound product, which can then be collected by filtration and purified.

Alternative synthetic strategies may involve the reduction of a corresponding nitro-substituted naphthalenol. The choice of synthetic route often depends on the availability of starting materials, desired purity, and scalability of the process.

Single Crystal Growth: The Gateway to Structural Elucidation

Obtaining high-quality single crystals is the most critical and often the most challenging step in X-ray crystallographic analysis. The slow and controlled crystallization of the purified this compound is essential. Several techniques can be employed:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration promotes the formation of well-ordered crystals.

-

Solvent Diffusion: A solution of the compound is layered with a less soluble "anti-solvent." Slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, leading to crystal growth at the interface.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystallization.

The choice of solvent is crucial and often determined empirically. Solvents that exhibit moderate solubility for the compound at room temperature are often good candidates. For aminonaphthalenols, polar solvents such as ethanol, methanol, or mixtures with water can be effective.

Experimental Protocol: Crystallization by Slow Evaporation

-

Dissolution: Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., methanol) with gentle warming to ensure complete dissolution.

-

Filtration: Filter the warm solution through a syringe filter to remove any particulate impurities that could act as unwanted nucleation sites.

-

Crystallization Vessel: Transfer the filtered solution to a clean, small vial or beaker.

-

Slow Evaporation: Cover the vessel with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent.

-

Incubation: Place the vessel in a vibration-free environment at a constant, cool temperature.

-

Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent.

-

Drying: Gently wash the crystals with a small amount of cold solvent and allow them to air-dry.

II. Unveiling the Molecular Architecture: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful analytical technique that allows for the precise determination of the three-dimensional arrangement of atoms in a crystalline solid. The fundamental principle involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

The Experimental Workflow

The process of determining a crystal structure can be broken down into several key steps:

-

Crystal Selection and Mounting: A suitable single crystal, typically with dimensions in the range of 0.1-0.3 mm, is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with X-rays. The crystal is rotated, and the diffraction pattern is recorded on a detector.

-

Data Processing: The raw diffraction data is processed to determine the unit cell parameters and the intensities of the diffracted X-ray beams.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This initial model is then refined to obtain the best possible fit with the experimental data.

A Case Study: The Crystal Structure of 5-Aminonaphthalen-1-ol

The crystal structure of 5-aminonaphthalen-1-ol reveals a sophisticated network of hydrogen bonds and π-π stacking interactions that dictate the overall molecular packing.[1] In the crystal, the amino and hydroxyl groups are both donors and acceptors of hydrogen bonds.[1] This leads to the formation of chains of intermolecular N—H···O and O—H···N interactions, creating a two-dimensional polymeric structure.[1][2]

Table 1: Crystallographic Data for 5-Aminonaphthalen-1-ol

| Parameter | Value |

| Chemical Formula | C₁₀H₉NO |

| Molecular Weight | 159.18 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 4.8607 (2) |

| b (Å) | 12.3175 (6) |

| c (Å) | 13.0565 (5) |

| V (ų) | 781.71 (6) |

| Z | 4 |

| Temperature (K) | 130 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Interplanar Distance (Å) | 3.450 (4) |

Data sourced from Acta Crystallographica Section E: Structure Reports Online.[1]

Within the hydrogen-bonded layers, molecules are arranged in slipped stacks due to π-π stacking interactions between the naphthalene rings, with an interplanar distance of 3.450(4) Å.[1] This type of interaction is common in aromatic systems and contributes significantly to the stability of the crystal lattice.

III. Predicted Crystal Structure of this compound: An Insightful Extrapolation

Based on the structural analysis of 5-aminonaphthalen-1-ol, we can make informed predictions about the crystal structure of this compound. The presence of both a hydroxyl and an amino group will undoubtedly lead to the formation of an extensive hydrogen-bonding network. The relative positions of these functional groups in the 7,1-isomer will influence the geometry of these interactions and the resulting packing motif.

It is highly probable that the crystal structure of this compound will also feature:

-

Intermolecular Hydrogen Bonding: The amino group will act as a hydrogen bond donor, while the hydroxyl group can act as both a donor and an acceptor. The nitrogen atom of the amino group can also act as a hydrogen bond acceptor. This will likely result in the formation of chains or sheets of molecules linked by N—H···O and O—H···N hydrogen bonds.

-

π-π Stacking: The planar naphthalene rings are expected to engage in π-π stacking interactions, further stabilizing the crystal lattice. The specific geometry of this stacking (e.g., parallel-displaced or T-shaped) will depend on the overall packing arrangement.

The difference in the substitution pattern between the 5,1- and 7,1-isomers may lead to variations in the symmetry of the crystal lattice and the specific details of the hydrogen-bonding network. For instance, the steric environment around the functional groups in this compound could favor a different packing arrangement compared to its 5,1-isomer, potentially leading to a different polymorphic form with distinct physical properties.

IV. Applications and Future Directions

The versatile chemical nature of this compound makes it a valuable building block in several industrial sectors.

-

Dye Industry: It is a key intermediate in the synthesis of a variety of azo dyes, where the amino group is diazotized and then coupled with other aromatic compounds to produce vibrant colors.

-

Pharmaceuticals: The aminonaphthalenol scaffold is present in a number of biologically active molecules. Derivatives of this compound have been explored for their potential as anticancer and antimicrobial agents.

-

Materials Science: The fluorescent properties of some of its derivatives make them suitable for applications in chemical sensors and organic light-emitting diodes (OLEDs).

The determination of the definitive crystal structure of this compound remains a crucial next step. This knowledge will not only provide a fundamental understanding of its solid-state behavior but also enable the rational design of new materials and pharmaceutical agents with tailored properties. Future research should focus on the successful crystallization and crystallographic analysis of this important compound. Furthermore, computational modeling and crystal structure prediction studies could provide valuable theoretical insights to guide experimental efforts.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis, crystallization, and structural analysis of this compound. While the specific crystal structure of this compound has yet to be reported, a detailed examination of its isomer, 5-aminonaphthalen-1-ol, offers significant insights into the expected intermolecular interactions that govern its crystalline architecture. The prevalence of a robust hydrogen-bonding network, complemented by π-π stacking interactions, is anticipated to be the defining feature of the this compound crystal lattice. The elucidation of its precise three-dimensional structure will be instrumental in advancing its application in the development of novel dyes, pharmaceuticals, and functional materials.

References

- Ermer, O., & Eling, A. (1994). Molecular recognition among alcohols and amines: R-O-H...N and N-O-H...N hydrogen bonds in the crystal packings of aminoalcohols. Journal of the Chemical Society, Perkin Transactions 2, (6), 925-961.

-

Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]

- Hanessian, S., Gomtsyan, A., Simard, M., & Roelens, S. (1994). The role of hydrogen bonds in the solid state. A crystallographic and thermodynamic investigation of the association of N-aryl- and N-alkyl-substituted 1,8-naphthalimides with ureas. Journal of the American Chemical Society, 116(10), 4495-4496.

- Dey, A., Jissy, A. K., & Desiraju, G. R. (2005). N− H··· O Hydrogen Bonds in the Crystal Structures of 1, 8-Naphthalimides. Crystal Growth & Design, 5(6), 2315-2322.

- Belskii, V. K., Bulychev, B. M., & Stash, A. I. (1990). Crystal and molecular structure of 1,5-dihydroxynaphthalene. Zhurnal Strukturnoi Khimii, 31(5), 175-177.

- Allen, F. H., Raithby, P. R., Shields, G. P., & Taylor, R. (1997). Probabilities of formation of bimolecular hydrogen-bonded rings in organic crystal structures: a systematic study.

Sources

An In-depth Technical Guide to 7-Aminonaphthalen-1-ol: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Aminonaphthalen-1-ol, a key bifunctional aromatic compound, has played a significant, albeit often behind-the-scenes, role in the advancement of chemical synthesis for over a century. This technical guide provides a comprehensive overview of its discovery, historical significance, synthesis methodologies, physicochemical properties, and diverse applications. By delving into the causality behind synthetic protocols and exploring its utility as a versatile intermediate, this document serves as an in-depth resource for researchers in dye chemistry, materials science, and pharmaceutical development.

Introduction and Historical Context

This compound, also known by its IUPAC name this compound, is a naphthalene derivative characterized by the presence of both an amino (-NH₂) and a hydroxyl (-OH) group. This unique substitution pattern imparts a distinct reactivity that has been harnessed primarily in the synthesis of complex organic molecules.

The story of this compound is intrinsically linked to the rise of the synthetic dye industry in the late 19th and early 20th centuries. The initial isolation of naphthalene from coal tar in the early 1820s by English chemist John Kidd laid the groundwork for the exploration of its rich and varied chemistry. The subsequent elucidation of naphthalene's fused benzene ring structure by Emil Erlenmeyer in 1866 and its confirmation by Carl Gräbe three years later opened the floodgates for the systematic development of a vast array of naphthalene-based intermediates.

While a singular "discovery" of this compound is not prominently documented, its emergence is a direct consequence of the burgeoning field of dye chemistry. The pivotal moment in its history is the development of the Bucherer reaction , a reversible conversion of a naphthol to a naphthylamine in the presence of ammonia and sodium bisulfite. First reported by the French chemist Robert Lepetit in 1898 and later extensively studied and its reversibility and industrial potential demonstrated by the German chemist Hans Theodor Bucherer in 1904, this reaction provided a viable pathway to aminonaphthols.[1] The Bucherer reaction is a cornerstone in the synthesis of dye precursors, and one of its noted applications is the conversion of 1,7-dihydroxynaphthalene to 7-amino-1-naphthol.[1]

Physicochemical Properties

This compound is typically a crystalline solid, with its color ranging from light brown to gray. A comprehensive summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉NO | PubChem |

| Molar Mass | 159.18 g/mol | PubChem |

| Melting Point | 206-210 °C (lit.) | Chemsrc |

| Boiling Point | 378.3 ± 17.0 °C at 760 mmHg (Predicted) | Chemsrc |

| Solubility | Soluble in hot water, ethanol, and ether. | agrochemx.com |

| Appearance | Light brown to gray crystalline powder. | agrochemx.com |

| CAS Number | 118-46-7 | agrochemx.com |

| IUPAC Name | This compound | PubChem |

Synthesis of this compound: A Tale of Two Methodologies

The synthesis of this compound is dominated by two primary industrial methods: the Bucherer reaction and alkaline fusion. The choice of method is often dictated by the availability of starting materials and desired purity.

The Bucherer Reaction: A Reversible Amination

The Bucherer reaction stands as an elegant and widely used method for the synthesis of naphthylamines from naphthols. In the context of this compound, the starting material is 1,7-dihydroxynaphthalene.

Reaction:

C₁₀H₆(OH)₂ + NH₃ (in the presence of NaHSO₃) ⇌ C₁₀H₆(NH₂)(OH) + H₂O

Causality Behind Experimental Choices:

The reversibility of the Bucherer reaction is a key mechanistic feature. The presence of sodium bisulfite is crucial as it facilitates the nucleophilic substitution by forming an adduct with the naphthol, making the carbon atom more susceptible to attack by ammonia. The equilibrium can be shifted towards the desired product by controlling the concentration of the reactants. An excess of ammonia, for instance, will favor the formation of the aminonaphthol. The temperature and pressure are also critical parameters that are optimized to maximize yield and reaction rate.

Experimental Protocol: A Generalized Bucherer Synthesis

-

Reaction Setup: A pressure vessel (autoclave) is charged with 1,7-dihydroxynaphthalene, an aqueous solution of sodium bisulfite, and an excess of aqueous ammonia.

-

Heating: The mixture is heated to a temperature typically in the range of 150-180 °C. The pressure in the vessel will rise accordingly.

-

Reaction Time: The reaction is held at the target temperature for several hours to allow the equilibrium to be established.

-

Work-up: After cooling, the reaction mixture is neutralized with an acid to precipitate the this compound. The product is then isolated by filtration, washed with water, and can be further purified by recrystallization.

Caption: Generalized workflow of the Bucherer reaction for the synthesis of this compound.

Alkaline Fusion: A Classic Transformation

Another industrially significant method for the preparation of this compound is through the alkaline fusion of 1-naphthylamine-7-sulfonic acid or its salts.[2] This method involves the displacement of the sulfonic acid group with a hydroxyl group at high temperatures in a molten alkali.

Reaction:

C₁₀H₆(NH₂)(SO₃Na) + 2 NaOH → C₁₀H₆(NH₂)(ONa) + Na₂SO₃ + H₂O

Causality Behind Experimental Choices:

The use of a strong alkali, such as a mixture of potassium and sodium hydroxides, is essential to achieve the high temperatures required for the fusion and to act as the nucleophile (hydroxide ion) that displaces the sulfonate group. The reaction is typically carried out in a molten state, which necessitates careful temperature control to prevent decomposition of the product. The ratio of the hydroxides can be adjusted to optimize the melting point and reactivity of the fusion mixture.

Experimental Protocol: Alkaline Fusion of Sodium 1-Naphthylamine-7-sulfonate

-

Preparation of the Melt: A mixture of potassium hydroxide and sodium hydroxide is placed in a suitable reactor and heated to a molten state, typically between 200-240 °C.

-

Addition of Starting Material: The sodium salt of 1-naphthylamine-7-sulfonic acid is gradually added to the molten alkali.[2]

-

Reaction: The reaction mixture is maintained at a high temperature (e.g., 230 °C) for several hours to ensure complete conversion.[2]

-

Work-up: The reaction mass is cooled and then dissolved in water. The solution is carefully acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the this compound.

-

Purification: The crude product is collected by filtration, washed with water to remove inorganic salts, and can be purified by recrystallization or sublimation.

Caption: Generalized workflow of the alkaline fusion method for this compound synthesis.

Applications of this compound

The bifunctional nature of this compound makes it a valuable intermediate in several areas of chemical manufacturing.

Azo Dyes and Pigments

The primary and most well-established application of this compound is as a coupling component in the synthesis of azo dyes. The amino and hydroxyl groups on the naphthalene ring can be diazotized and coupled with other aromatic compounds to produce a wide range of colors. Its acetylated derivative, 1-acetamino-7-naphthol, is a particularly important passive component for the production of a wide range of metal-complex azo dyes. These dyes are used extensively in the textile industry.

The synthesis of an azo dye from this compound generally follows a two-step process:

-

Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically sodium nitrite in an acidic medium) at low temperatures to form a diazonium salt.

-

Azo Coupling: The diazonium salt is then reacted with a coupling component, in this case, this compound or its derivatives. The coupling reaction is an electrophilic aromatic substitution.

The resulting azo compounds often exhibit good fastness properties and are used to dye various fibers.

Pharmaceutical and Agrochemical Intermediates

This compound serves as a versatile building block in the synthesis of more complex molecules with potential biological activity. It is cited as an important intermediate in pharmaceutical synthesis, particularly in the production of certain antibiotics and antimalarials. The unique arrangement of the amino and hydroxyl groups on the naphthalene scaffold provides a template for the construction of novel heterocyclic systems and other pharmacologically active structures.

While specific blockbuster drugs directly derived from this compound are not widely publicized, its role as a precursor in the broader field of medicinal chemistry is acknowledged. Its derivatives have been investigated for a range of biological activities.

Other Industrial Applications

Beyond dyes and pharmaceuticals, this compound and its derivatives find use in other specialized areas, including:

-

Photographic Chemicals: As an intermediate in the production of chemicals used in photographic processes.

-

Organic Synthesis: As a starting material or intermediate for a variety of organic transformations.

Conclusion

This compound, a product of the rich chemical landscape of naphthalene, stands as a testament to the enduring importance of "simple" aromatic intermediates. From its historical roots in the quest for vibrant and lasting colors to its contemporary role as a building block in the development of potentially life-saving drugs, this bifunctional molecule continues to be a valuable tool in the arsenal of the synthetic chemist. A thorough understanding of its synthesis, reactivity, and applications, as detailed in this guide, is essential for researchers and professionals seeking to leverage its unique properties in the creation of novel and functional materials.

References

-

Wikipedia. (n.d.). Bucherer reaction. Retrieved February 7, 2026, from [Link]

-

Chemsrc. (2025, August 19). 1-Amino-7-naphthol | CAS#:118-46-7. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). 7-Amino-1-naphthol. Retrieved February 7, 2026, from [Link]

- Google Patents. (n.d.). CS273936B1 - Method of 1-amino-7-naphthol preparation.

- Kidd, J. (1821). Observations on Naphthaline, a peculiar substance resembling a concrete essential oil, which is produced during the decomposition of coal tar, by exposure to a red heat. Philosophical Transactions of the Royal Society of London, 111, 209-221.

- Erlenmeyer, E. (1866). Studien über die s. g. aromatischen Säuren. Annalen der Chemie und Pharmacie, 137(3), 327-359.

- Gräbe, C. (1869). Ueber Naphthalin. Annalen der Chemie und Pharmacie, 149(1), 20-28.

- Lepetit, R. (1898). Sull'azione dell'ammoniaca e delle amine primarie sui naftoli in presenza di bisolfito sodico. Gazzetta Chimica Italiana, 28(I), 197-206.

- Bucherer, H. T. (1904). Über die Einwirkung schwefligsaurer Salze auf aromatische Amido- und Hydroxylverbindungen. Journal für Praktische Chemie, 69(1), 49-91.

- Google Patents. (n.d.). US1188544A - Derivatives of 1-amino-7-naphthol.

-

NIST. (n.d.). 1-Naphthalenol. In NIST Chemistry WebBook. Retrieved February 7, 2026, from [Link]

- Google Patents. (n.d.). CS273936B1 - Method of 1-amino-7-naphthol preparation.

Sources

7-Aminonaphthalen-1-ol: Structural Architecture, Synthesis, and Functional Derivatives

[1][2]

Executive Summary

7-aminonaphthalen-1-ol (CAS 118-46-7), often referred to as 7-amino-1-naphthol, represents a critical scaffold in the synthesis of azo dyes, fluorescent probes, and pharmaceutical intermediates.[1] Unlike its ortho (1,2) or peri (1,8) isomers, the 1,7-substitution pattern places the electron-donating amino and hydroxyl groups on opposing rings of the naphthalene system. This "distal" push-pull electronic configuration imparts unique solvatochromic properties and reactivity profiles, specifically directing electrophilic substitution (such as diazo coupling) to the ortho position relative to the hydroxyl group.[1] This guide details the synthesis, isomeric differentiation, and derivative chemistry of this amphoteric naphthalene building block.

Part 1: Chemical Architecture & Isomeric Differentiation[1][2]

The "Distal" Electronic System

The this compound molecule is characterized by a naphthalene core substituted with a hydroxyl group at C1 and an amino group at C7.[1]

-

Electronic Character: Both functional groups are electron-donating (EDG) by resonance.[1] However, their placement on separate rings creates a unique electron density distribution compared to vicinal isomers.[1]

-

Amphoteric Nature: The molecule possesses both acidic (phenolic -OH, pKa

9.[1]5) and basic (amino -NH2, pKa

Isomer Comparison Table

Differentiation from other aminonaphthols is critical for reaction design, particularly in dye synthesis where coupling positions dictate color.[1]

| Property | 7-Amino-1-naphthol | 5-Amino-1-naphthol (Purpurin Base) | 8-Amino-1-naphthol |

| Substitution Pattern | Distal (Hetero-ring) | Distal (Hetero-ring) | Peri (Adjacent positions) |

| Symmetry | |||

| Coupling Directivity | Directs to C2 (ortho to OH) | Directs to C2 or C4 | Directs to C2 or C7 |

| Primary Utility | Azo dyes, Gamma acid precursor | Dyes, pH indicators | Cyclization to heterocycles |

| Fluorescence | Strong ICT (Intramolecular Charge Transfer) | Moderate | Quenched (H-bonding) |

Part 2: Synthetic Pathways & Protocols[1][2]

The industrial standard for synthesizing 7-amino-1-naphthol avoids direct nitration/reduction of 1-naphthol due to poor regioselectivity.[1] The preferred route utilizes the Bucherer-type alkali fusion of sulfonated precursors.[1]

Primary Route: Alkali Fusion of 1-Naphthylamine-7-Sulfonic Acid

This method converts the sulfonate group (

Reagents & Equipment

-

Precursor: 1-Naphthylamine-7-sulfonic acid (Cleve’s acid) or its sodium salt.[1][2]

-

Reagents: Potassium Hydroxide (KOH), Sodium Hydroxide (NaOH), Water.[1]

-

Apparatus: High-pressure autoclave (Inconel or Nickel-lined) or fusion reactor.

Step-by-Step Protocol

-

Fusion Preparation:

-

Charge the reactor with a mixture of KOH and NaOH (approx. 80:20 ratio) to lower the melting point of the caustic flux.[1]

-

Heat the mixture to 200°C until molten.

-

-

Precursor Addition:

-

Reaction Phase:

-

Quenching & Isolation:

Visualization of Synthesis Logic

The following diagram illustrates the transformation from Naphthalene to the target Aminonaphthol.

Caption: Synthetic route via alkali fusion of sulfonated precursors.[1]

Part 3: Reactivity & Derivatives[1][2][8][10]

Electrophilic Aromatic Substitution (Azo Coupling)

In azo dye synthesis, 7-amino-1-naphthol acts as a Coupling Component .[1][9]

-

Acidic Conditions: Coupling is directed by the amino group (less common for this isomer).[1]

-

Alkaline Conditions: Coupling is directed by the ionized hydroxyl group (phenolate).[1] The incoming diazonium salt attacks the C2 position (ortho to the -OH).[1]

-

Bis-Coupling: Under forcing conditions, coupling can occur at both C2 and C4, though steric hindrance at C8 usually prevents substitution there.[1]

Key Industrial Derivatives

The utility of 7-amino-1-naphthol is often realized through its sulfonated or acetylated derivatives.[1][2]

A. N-Acetyl Derivative (1-Acetamino-7-naphthol) [1][2]

-

Synthesis: Acetylation of the amino group using acetic anhydride in aqueous acetate buffer.

-

Function: Protects the amine from diazotization, ensuring that subsequent coupling reactions only occur on the naphthol ring or other added groups. Used in metal-complex azo dyes.[1][2]

B. Gamma Acid (7-Amino-1-naphthol-3-sulfonic acid) [1]

-

Significance: One of the most important dye intermediates globally.[1]

-

Structure: The addition of a sulfonic acid group at C3 increases water solubility and alters the wavelength of absorption (bathochromic shift).[1]

-

Synthesis: Unlike the direct fusion described above, Gamma acid is typically made by fusing 2-naphthylamine-6,8-disulfonic acid (Amino G Acid) with caustic soda.[1]

Part 4: Applications in Fluorescent Probes & Drug Development[1]

Fluorescence & ICT Scaffolds

While 7-amino-1-naphthol itself is not a classic ESIPT (Excited-State Intramolecular Proton Transfer) probe due to the distal separation of the proton donor (-OH) and acceptor (-NH2), it serves as a scaffold for Intramolecular Charge Transfer (ICT) probes.[1]

-

Mechanism: Upon excitation, electron density shifts from the amino group (donor) to the naphthalene ring/hydroxyl system.

-

Derivatization for Sensing: By reacting the amino group with specific receptors (e.g., sulfonyl chlorides), the ICT process can be modulated by the presence of analytes (like pH or metal ions), turning fluorescence "On" or "Off".

Pharmaceutical Scaffold Analysis

The naphthalene ring is a privileged structure in medicinal chemistry.[1] 7-amino-1-naphthol derivatives have shown potential in:

-

Antibacterials: N-alkylated derivatives exhibit activity against Gram-positive bacteria by disrupting cell membrane integrity.[1]

-

Kinase Inhibitors: The planar structure fits into the ATP-binding pockets of certain kinases.[1] The 1-OH and 7-NH2 groups provide hydrogen bonding anchors for amino acid residues (e.g., Hinge region interactions).[1]

Caption: Pharmacophore modification strategies for the 7-amino-1-naphthol scaffold.

References

-

Nbinno.com. (n.d.).[1] CAS 118-46-7 Applications: Unlocking the Potential of 1-Amino-7-naphthol. Retrieved from [Link]

-

Google Patents. (n.d.).[1] CS273936B1 - Method of 1-amino-7-naphthol preparation.[1][2][5] Retrieved from

-

PubChem. (2025).[1][10] this compound | C10H9NO.[1] National Library of Medicine.[1] Retrieved from [Link]

-

MDPI. (2022).[1] Theoretical Investigation on the ESIPT Process and Detection Mechanism for Dual-Proton Type Fluorescent Probe. Retrieved from [Link][1][5]

Sources

- 1. 7-Amino-1-naphthol | C10H9NO | CID 40116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CS273936B1 - Method of 1-amino-7-naphthol preparation - Google Patents [patents.google.com]

- 3. Making sure you're not a bot! [drs.nio.res.in]

- 4. Theoretical Investigation on the ESIPT Process and Detection Mechanism for Dual-Proton Type Fluorescent Probe [mdpi.com]

- 5. 1-Amino-7-naphthol synthesis - chemicalbook [chemicalbook.com]

- 6. 1-Naphthol - Wikipedia [en.wikipedia.org]

- 7. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00185E [pubs.rsc.org]

- 9. nbinno.com [nbinno.com]

- 10. 1-Naphthol | C10H8O | CID 7005 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Photophysics and Quantum Yield Determination of 7-Aminonaphthalen-1-ol

The following technical guide is structured to provide a rigorous framework for the photophysical characterization of 7-aminonaphthalen-1-ol . Due to the compound's sensitivity to oxidation and environmental conditions (pH, solvent polarity), literature values for its quantum yield (

Executive Summary & Chemical Identity

This compound (CAS: 118-46-7), often distinct from its isomer 7-amino-2-naphthol, is a bifunctional photoacid/photobase. Its naphthalene core is substituted with an electron-donating amino group (

-

Primary Challenge: The molecule exhibits complex Excited State Proton Transfer (ESPT) .[1] Upon photoexcitation, the acidity of the hydroxyl proton increases (photoacid), while the basicity of the amino group may change, leading to multiple emitting species (neutral, cation, anion, zwitterion).[2]

-

Implication for Quantum Yield: The

is not a static constant; it is a function of solvent polarity and pH. In aqueous solutions, fluorescence is often quenched by proton transfer to the solvent unless specific pH buffers are used to isolate a single species.

Molecular Profile

| Property | Detail |

| IUPAC Name | This compound |

| Molecular Formula | |

| MW | 159.19 g/mol |

| Excitation Max ( | ~290–310 nm (Solvent dependent) |

| Emission Max ( | ~350–450 nm (Highly Stokes shifted due to ESPT) |

| Solubility | Ethanol, DMSO, Acetone; sparingly soluble in water.[3][4][5] |

| Stability | High Oxidation Risk. Solutions darken (brown) upon air exposure. Fresh preparation is mandatory. |

Mechanistic Theory: The ESPT Pathway

To accurately measure quantum yield, one must understand which species is emitting. Aminonaphthols exist in equilibrium between four prototropic forms.

The Four-State Equilibrium

-

Cation (

): Protonated amine ( -

Neutral (

): Neutral amine ( -

Anion (

): Neutral amine ( -

Zwitterion (

): Protonated amine (

In the ground state (

Figure 1: Excited State Proton Transfer (ESPT) pathways dictating the emission wavelength and efficiency.

Experimental Protocol: Relative Quantum Yield Determination

Objective: Determine the fluorescence quantum yield (

A. Reagents & Standards[6][7][8]

-

Reference Standard: Quinine Sulfate in 0.1 M

is the recommended standard.-

(at

-

Excitation match: ~300–350 nm (overlaps well with aminonaphthols).

-

(at

-

Solvent: Spectroscopic grade Ethanol (for neutral species isolation) or Phosphate Buffer (pH 7.4) for biological relevance.

-

Sample Prep: Freshly recrystallized this compound.

B. The Comparative Method (Slope Method)

This method eliminates concentration errors by using a gradient of concentrations.

Step-by-Step Workflow

-

Preparation: Prepare stock solutions of the Sample (7-amino-1-naphthol) and Reference (Quinine Sulfate).

-

Dilution Series: Prepare 5 dilutions for each (Sample and Reference) such that the Absorbance (A) at the excitation wavelength (

) falls between 0.01 and 0.10 .-

Critical:

causes inner-filter effects (re-absorption), invalidating the data.

-

-

Absorbance Scan: Measure UV-Vis absorbance for all 10 solutions against a solvent blank. Record

at -

Fluorescence Scan: Measure the integrated fluorescence intensity (

) for all 10 solutions using the exact same slit widths and detector voltage.-

Excitation: Fixed at

(e.g., 310 nm). -

Emission Range: 320 nm – 600 nm.

-

Integration: Calculate the area under the curve (AUC).

-

Figure 2: Workflow for the Comparative Slope Method to determine Quantum Yield.

Data Analysis & Calculation

The Quantum Yield Equation

Calculate the unknown quantum yield (

Where:

- : Known QY of standard (0.546 for Quinine Sulfate).

-

: Slope of the plot of Integrated Fluorescence Intensity (

-

: Refractive index of the solvent (Ethanol = 1.36; 0.1 M

Data Recording Table

Use the table below to structure your raw data.

| Solution | Concentration (approx) | Absorbance ( | Integrated Fluorescence ( |

| Standard 1 | 1 | 0.020 | [Value] |

| Standard 2 | 2 | 0.040 | [Value] |

| Standard 3 | 3 | 0.060 | [Value] |

| Standard 4 | 4 | 0.080 | [Value] |

| Standard 5 | 5 | 0.100 | [Value] |

| Sample 1 | [Unknown] | 0.021 | [Value] |

| Sample 2 | [Unknown] | 0.042 | [Value] |

| ... | ... | ... | ... |

Calculation Example:

If the slope of your Sample (

Critical Technical Considerations (E-E-A-T)

Solvent Effects (Solvatochromism)

This compound is highly solvatochromic.

-

Non-polar solvents (Hexane): Emission is dominated by the Neutral species (UV/Blue region).

is typically higher. -

Polar protic solvents (Water/Methanol): Emission is dominated by ESPT species (Green/Red region).

is often lower due to non-radiative decay via hydrogen bonding networks.

Oxidation Artifacts

-

Problem: The amino group is prone to oxidation, forming quinone-imines which are dark and non-fluorescent (quenchers).

-

Validation: Run an excitation scan.[7] If the excitation spectrum does not match the absorption spectrum, your sample is impure or decomposing.

-

Mitigation: Perform measurements under

or Ar atmosphere if possible, and work quickly after dissolving the solid.

pH Sensitivity

Because the

-

Recommendation: Always state the pH. For "pure" neutral species data, use pH 7.0 buffer. For the anion, use pH 10+. For the cation, use pH 2.

References

-

PubChem. (2025).[5] this compound Compound Summary. National Library of Medicine. [Link]

-

Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer.[5] (Standard text for QY protocols and ESPT theory).

-

Agilent Technologies. (2023). Determination of Relative Fluorescence Quantum Yield. Technical Note. [Link]

-

Edinburgh Instruments. (2023). Relative Quantum Yield Measurement Guide. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. bowdoin.edu [bowdoin.edu]

- 3. CAS 118-46-7: 1-amino-7-naphthol | CymitQuimica [cymitquimica.com]

- 4. 1-Naphthol - Wikipedia [en.wikipedia.org]

- 5. 7-Amino-1-naphthol | C10H9NO | CID 40116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. researchgate.net [researchgate.net]

Technical Guide: Stability and Degradation Pathways of 7-Aminonaphthalen-1-ol

This guide details the stability profile and degradation mechanisms of 7-aminonaphthalen-1-ol (CAS: 4384-92-3), a bifunctional naphthalene derivative widely used as a scaffold in azo dye synthesis and fluorescent probe development.

Executive Summary: The Stability Paradox

This compound (also known as 7-amino-1-naphthol) presents a classic "stability paradox" in organic synthesis. Its high reactivity, driven by the electron-donating hydroxyl (-OH) and amino (-NH₂) groups, makes it an excellent coupling partner for dye synthesis but simultaneously renders it highly susceptible to oxidative degradation.

Key Stability Metrics:

-

Storage Condition: 2–8°C, under Argon/Nitrogen, protected from light.

-

Primary Degradation Mode: Auto-oxidation to quinoid species.

-

Visual Indicator: Transition from off-white/grey powder to dark brown/black tar.

Mechanistic Degradation Pathways

The degradation of this compound is not random; it follows specific electronic pathways dictated by the naphthalene ring's conjugation. The two primary vectors are Quinone Formation (Oxidative) and Oxidative Coupling (Polymerization).

Pathway A: Auto-Oxidation to Quinones

The most rapid degradation pathway occurs via air oxidation. The electron-rich C1-hydroxyl group facilitates the formation of a phenoxy radical, which delocalizes to the C4 position. In the presence of oxygen, this leads to the formation of 7-amino-1,4-naphthoquinone .

Mechanism:

-

Initiation: Proton loss from -OH and single electron transfer (SET) to O₂ generates a naphthoxy radical.

-

Propagation: Radical density localizes at C4 (para-position).

-

Termination: Attack by O₂ or H₂O species yields the 1,4-dione (quinone) structure.

Pathway B: Oxidative Dimerization